molecular formula C₁₈H₃₂O₁₆ B1663849 Melezitose CAS No. 597-12-6

Melezitose

Cat. No. B1663849
CAS RN: 597-12-6
M. Wt: 504.4 g/mol
InChI Key: QWIZNVHXZXRPDR-WSCXOGSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melezitose is a nonreducing trisaccharide sugar that is less sweet than sucrose . It is produced by many plant sap-eating insects, including aphids . This sugar is beneficial to the insects as it reduces the stress of osmosis by reducing their own water potential .


Synthesis Analysis

Melezitose can be synthesized by a glucosyltransferase activity in Metschnikowia reukaufii cell extracts . The main product synthesized was the trisaccharide isomelezitose . Some novel derivatives of melezitose are prepared by transferring an acetyl from the 4- to the 6-position after detritylation .


Molecular Structure Analysis

The molecular formula of Melezitose is C18H32O16 . Its molecular weight is 504.4 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .


Chemical Reactions Analysis

In the case of high osmolality in the phloem sap, hemipteran species counteract osmotic pressure by producing oligosaccharides such as melezitose . Melezitose can be partially hydrolyzed to glucose and turanose .


Physical And Chemical Properties Analysis

The physical and chemical properties of Melezitose include a molecular formula of C18H32O16 and a molecular weight of 504.4 g/mol .

Scientific Research Applications

Metabolic Marker and Microorganism Culture

Melezitose is utilized as a metabolic marker to differentiate between melezitose fermenting microorganisms. It also serves as a carbon source for cultivating specific microorganisms, demonstrating its importance in microbiological studies and applications (Behera & Balaji, 2021).

Surfactant and Excipient in Pharmaceuticals

The sugar has potential uses as a surfactant and excipient, helping to stabilize pharmaceuticals. This highlights its role in enhancing the efficacy and stability of drugs (Behera & Balaji, 2021).

Lyoprotectant and Cryoprotectant

In various industrial applications, melezitose functions as a lyoprotectant or cryoprotectant, protecting substances during freeze-drying or freezing processes (Behera & Balaji, 2021).

Food and Cosmetic Industry

It enhances edibility in the food industry and serves as a hair smoothening agent in cosmetics, showcasing its versatility across different industries (Behera & Balaji, 2021).

Fisheries and Aquaculture

Melezitose provides protective and nourishing effects in fisheries and aquaculture industries, indicating its value in enhancing the health and viability of aquatic organisms (Behera & Balaji, 2021).

Entomological Research and Biocontrol

In entomological research, melezitose is used to study insect longevity and niche differentiation. It also acts as a biocontrol agent, playing a role in pest management strategies (Behera & Balaji, 2021).

Radiation Dosimetry

Melezitose has been studied for its use in radiation dosimetry, demonstrating its potential in measuring and monitoring radiation exposure (Chazhoor & Mishra, 1988).

Chemical Synthesis

Research has explored the reactivity of melezitose under various conditions, contributing to the understanding of its chemical properties and potential applications in synthetic chemistry (Besset et al., 2008).

Safety And Hazards

When handling Melezitose, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

There are only 13 more years left to celebrate a double century of this sugar . The best possible applications of melezitose are presented in the form of a mnemonic to remember this forgotten sugar .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIZNVHXZXRPDR-WSCXOGSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883458
Record name Melezitose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Melezitose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Melezitose

CAS RN

597-12-6
Record name (+)-Melezitose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melezitose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Glucopyranoside, O-.alpha.-D-glucopyranosyl-(1.fwdarw.3)-.beta.-D-fructofuranosyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Melezitose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melizitose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELEZITOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T25QN29L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Melezitose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 °C
Record name Melezitose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
21,400
Citations
CS Hudson - Advances in carbohydrate chemistry, 1946 - Elsevier
Publisher Summary This chapter focuses on melezitose and turanose. The establishment of the structure of turanose furnishes a firm basis for an eventual determination of the structure …
Number of citations: 43 www.sciencedirect.com
P Behera, S Balaji - Carbohydrate Research, 2021 - Elsevier
… Although, 187 years elapsed after the discovery of melezitose, … marker to differentiate melezitose fermenting microorganisms, … best possible applications of melezitose and present in …
Number of citations: 6 www.sciencedirect.com
EJ Hehre - Advances in Carbohydrate Chemistry, 1953 - Elsevier
Publisher Summary This chapter discusses substituted-sucrose structure of melezitose. Experiments in the light of observations related to the presence of the sucrose moiety in …
Number of citations: 11 www.sciencedirect.com
F Belliardo, M Buffa, A Patetta, A Manino - carbohydrate Research, 1979 - Elsevier
Tabulated data for t 1 c separations of the two honey samples under mvestlgatron are reported m Table I Fructose, glucose, sucrose, turanose, maltose, and a trlsacchande fractxon …
Number of citations: 21 www.sciencedirect.com
VC Seeburger, P D'Alvise, B Shaaban, K Schweikert… - PLoS …, 2020 - journals.plos.org
… in melezitose-fed bees. 16S-amplicon sequencing indicated that the melezitose diet changed … Based on these results, we conclude that melezitose cannot be easily digested by the host …
Number of citations: 20 journals.plos.org
JSD Bacon, B Dickinson - Biochemical journal, 1957 - ncbi.nlm.nih.gov
… glucosylsucrose, butno melezitose, was … melezitosecontaining honeydew by aphids feeding on thelime tree (Tilia). Lime-tree honeydew contains relatively large amounts of melezitose (…
Number of citations: 113 www.ncbi.nlm.nih.gov
A Vantaux, W Van den Ende, J Billen… - Journal of Insect …, 2011 - Elsevier
… , such as the ant-attractant trisaccharide melezitose, may induce an indirect cost to the … of glucose, melezitose and total sugar produced. The variation in the production of melezitose, …
Number of citations: 40 www.sciencedirect.com
GC Leitch - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… Methylatioii of melezitose by the usual method with methyl sulphate and sodium hydroxide gave hendecamethyl melezitose, a thick syrup which could be distilled under a high vacuum. …
Number of citations: 0 pubs.rsc.org
CS Hudson, SF Sherwood - Journal of the American Chemical …, 1920 - ACS Publications
We recently1 called attention· to the abundant occurrence of the rare trisaccharide melezitose in a manna that forms upon Douglas fir trees in British Columbia during summer droughts. …
Number of citations: 37 pubs.acs.org
DF Owen - Oikos, 1978 - JSTOR
… , melezitose, which apparently does not occur in plants, and which must therefore by synthesized by aphids. It is predicted that melezitose … themselves benefit from melezitose synthesis. …
Number of citations: 45 www.jstor.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.